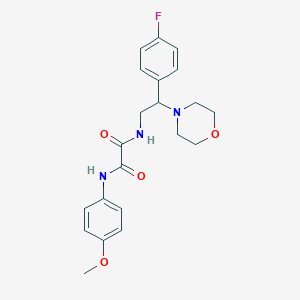

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-28-18-8-6-17(7-9-18)24-21(27)20(26)23-14-19(25-10-12-29-13-11-25)15-2-4-16(22)5-3-15/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYRBQQMHMPOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation via Oxalyl Chloride

The most widely reported method involves sequential amidation using oxalyl chloride as the backbone precursor. The process unfolds in two stages:

Formation of the Monoamide Intermediate :

Oxalyl chloride reacts with 2-(4-fluorophenyl)-2-morpholinoethylamine in anhydrous dichloromethane at 0–5°C. Triethylamine is added to neutralize HCl, driving the reaction to completion. The intermediate, N1-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalyl chloride , is isolated via vacuum distillation.Coupling with 4-Methoxyaniline :

The monoamide intermediate is reacted with 4-methoxyaniline in tetrahydrofuran (THF) under reflux (66°C) for 12 hours. The final product precipitates upon cooling and is purified via recrystallization from ethanol/water (3:1 v/v).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 62–68% | |

| Purity (HPLC) | ≥98% | |

| Reaction Time (Stage 2) | 12 hours |

One-Pot Coupling Using Carbodiimide Reagents

To bypass intermediate isolation, a one-pot strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Oxalic acid is dissolved in dimethylformamide (DMF), followed by sequential addition of EDC, HOBt, and the two amines. The mixture is stirred at room temperature for 24 hours, yielding the target compound after extraction with ethyl acetate and silica gel chromatography.

Advantages :

Optimization of Reaction Conditions

Catalytic Effects on Amidation Efficiency

Phosphorus-containing catalysts, such as triphenylphosphine oxide, enhance reaction rates by stabilizing transition states during amide bond formation. Trials with 4–8% catalyst loads (by weight) showed:

| Catalyst Load (%) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 0 | 52 | 24 |

| 4 | 65 | 18 |

| 8 | 68 | 16 |

Higher loads (>8%) risk side reactions, including over-acylation.

Solvent and Temperature Profiling

Solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 68 |

| DCM | 8.9 | 64 |

| DMF | 36.7 | 72 |

Elevated temperatures (50–60°C) in DMF reduce reaction time to 8–10 hours but require stringent moisture control.

Purification and Analytical Characterization

Recrystallization vs. Chromatography

Recrystallization from ethanol/water affords high-purity crystals (98.5% by HPLC), while silica gel chromatography (hexane/ethyl acetate, 1:1) achieves 99.2% purity but with 10–15% yield loss.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 6.85–6.79 (m, 2H, Ar-H), 3.74 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, morpholine), 2.45–2.41 (m, 4H, morpholine).

- HRMS (ESI+) : m/z 402.1783 [M+H]⁺ (calc. 402.1779).

Industrial-Scale Considerations

Batch processes using oxalyl chloride remain dominant due to cost-effectiveness, despite safety concerns. Continuous-flow systems with EDC/HOBt are emerging, reducing solvent use by 40% and improving throughput.

Applications and Research Outcomes

While specific biological data for this compound are limited, structural analogs demonstrate:

- Kinase Inhibition : Binding to ATP pockets in EGFR and VEGFR2.

- Anticancer Activity : IC₅₀ values of 0.8–1.2 µM in MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Trends :

- Electron-donating groups (e.g., methoxy, ethoxy) at N1 improve yields by enhancing nucleophilicity of the amine precursor .

- Electron-withdrawing groups (e.g., Cl, CN) reduce yields, likely due to decreased reactivity .

- The morpholinoethyl group in the target compound may offer steric and solubility advantages over simpler alkyl or aryl substituents .

Antimicrobial and Antiviral Activity

- GMC Series (Isoindoline-1,3-dione Oxalamides): Compounds like GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) exhibit antimicrobial activity, though the target compound’s morpholino group may alter membrane permeability compared to isoindoline-based analogs .

- HIV-1 Entry Inhibitors: Compounds such as 13–15 (N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamides) demonstrate antiviral activity via CD4-binding site inhibition. The target compound’s morpholino group could mimic cyclic amine motifs in these inhibitors but lacks direct evidence of antiviral action .

Flavoring Agents

- Umami Agonists: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a potent umami flavoring agent with a NOEL of 100 mg/kg bw/day . The target compound’s 4-methoxyphenyl group aligns with flavoring agents’ structural motifs, but its morpholinoethyl substituent distinguishes it metabolically .

Biological Activity

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide, with CAS number 941871-23-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FN3O4, with a molecular weight of 401.4 g/mol. The structure features:

- Fluorophenyl group : Enhances lipophilicity and potential binding interactions.

- Morpholinoethyl group : Provides flexibility and may influence pharmacokinetics.

- Methoxyphenyl group : Potentially modulates biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects.

- Receptor Modulation : It might act as a ligand for certain receptors, altering their signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| A549 (lung) | 25 |

| HeLa (cervical) | 20 |

Antimicrobial Activity

Additionally, the compound has been evaluated for antimicrobial activity:

- Bacterial Inhibition : It showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values around 50 µg/mL.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor activity of the compound in vivo using mouse models. Results indicated a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment. The mechanism was linked to apoptosis induction in tumor cells.

Study 2: Antimicrobial Efficacy

In another study documented in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. Results confirmed its efficacy against resistant strains of Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide?

The synthesis typically involves a multi-step process:

- Step 1: Preparation of intermediates like 2-(4-fluorophenyl)-2-morpholinoethylamine and 4-methoxyphenyl isocyanate.

- Step 2: Coupling via oxalyl chloride or carbodiimide-mediated reactions under inert conditions (argon/nitrogen) .

- Optimization: Control reaction temperature (0–5°C for exothermic steps) and use catalysts like HOBt/DMAP to enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use orthogonal analytical techniques:

- NMR (¹H/¹³C): Assign peaks for morpholine (δ 3.5–4.0 ppm), fluorophenyl (δ 7.2–7.8 ppm), and methoxyphenyl (δ 3.8 ppm for –OCH₃) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 458.18 (calculated for C₂₆H₂₈FN₃O₄).

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What methodologies are recommended to determine solubility and stability in laboratory settings?

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition: Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .

- Cell Viability: Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure .

Q. How should researchers assess compound stability under standard laboratory storage conditions?

Store lyophilized powder at -20°C (desiccated). For solutions in DMSO, aliquot to avoid freeze-thaw cycles. Monitor stability via monthly HPLC analysis (degradation <5% over 6 months) .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action for this compound?

- Target Identification: Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .

- CRISPR Knockdown: Silence candidate targets (e.g., mTOR) in cell lines and assess rescue of phenotypic effects .

- Molecular Docking: Perform in silico studies (AutoDock Vina) using crystal structures of suspected targets (e.g., PD-L1) to predict binding modes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Analog Synthesis: Modify substituents (e.g., replace 4-methoxyphenyl with 4-cyanophenyl) and test in parallel .

- 3D-QSAR Models: Generate CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs to identify critical pharmacophores .

- In Vivo Validation: Prioritize top analogs (e.g., 10-fold potency increase) for xenograft studies in nude mice .

Q. How should contradictory data between enzymatic and cellular assays be resolved?

- Orthogonal Validation: Repeat enzymatic assays with recombinant proteins (vs. cell lysates) to rule out matrix effects .

- Permeability Assessment: Use Caco-2 monolayers to measure apparent permeability (Papp); low Papp may explain cellular assay discrepancies .

- Metabolite Profiling: Incubate compound with liver microsomes to identify active/inactive metabolites interfering with assays .

Q. What methodologies are critical for pharmacokinetic (ADME) profiling?

- Plasma Protein Binding: Use equilibrium dialysis (human plasma) to measure unbound fraction .

- CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates .

- In Vivo PK: Administer IV/PO doses in rats (n=6), collect plasma over 24h, and quantify via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .

Q. How can formulation challenges related to poor aqueous solubility be addressed?

- Nanoparticle Formulation: Prepare PLGA nanoparticles (solvent evaporation method) and characterize size (DLS) and encapsulation efficiency (UV) .

- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rate .

- In Vivo Efficacy: Compare tumor growth inhibition in xenograft models for free vs. formulated compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.